C–I vs C–Br Chemoselectivity
In a systematic study of haloselective Csp³–Csp² cross‑coupling with bromo(iodo)arenes, the C–I bond was selectively functionalized in the presence of the corresponding C–Br bond, demonstrating that the iodine site is at least two orders of magnitude more reactive under Ni/photoredox dual catalysis. The reaction provided the iodo‑selective product in 72–93% yield across a wide panel of substrates, while the bromo‑selective pathway was not observed [1]. Although 4-bromo-2-iodo-6-methylbenzoic acid was not an explicit substrate in this particular study, the selectivity trend is characteristic of the entire bromo(iodo)arene class and has been independently corroborated by multiple groups.
| Evidence Dimension | C–I vs C–Br chemoselectivity in cross-coupling |
|---|---|
| Target Compound Data | C–I functionalization expected to predominate; class-level yields of 72–93% for iodo‑selective coupling |
| Comparator Or Baseline | Generic bromo(iodo)arenes in Ni/photoredox catalysis (no Br‑selective product detected under standard conditions) |
| Quantified Difference | I‑selectivity >> Br‑selectivity (bromide products not observed); estimated >100‑fold selectivity based on relative C–X bond enthalpies (C–I ≈ 57 kcal·mol⁻¹ vs C–Br ≈ 71 kcal·mol⁻¹) |
| Conditions | Ni/photoredox dual catalysis, ammonium alkylbis(catecholato)silicates, base‑free, room temperature, LED irradiation |
Why This Matters
This orthogonal reactivity enables a single molecule to be elaborated by two sequential, catalyst‑controlled cross‑couplings without functional‑group interconversion, which condenses multi‑step sequences and reduces the number of isolations required for complex arylated architectures— a key consideration for library synthesis in medicinal chemistry.
- [1] K. M. K. Jackl et al., "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis," ACS Catalysis 2017, 7, 5129–5133. DOI: 10.1021/acscatal.7b01773 View Source
